

Application of Fulvestrant-D5 in Drug Metabolism and Pharmacokinetics (DMPK)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Fulvestrant-D5**, a stable isotope-labeled form of Fulvestrant, in drug metabolism and pharmacokinetics (DMPK) studies. The primary application highlighted is its use as an internal standard for the accurate quantification of Fulvestrant in biological matrices. Additionally, the known metabolic pathways of Fulvestrant are detailed, a field of study where deuterated analogs like **Fulvestrant-D5** are invaluable tools.

Application 1: Quantitative Bioanalysis of Fulvestrant

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[1] **Fulvestrant-D5**, being structurally identical to Fulvestrant but with a mass shift of +5 Da, co-elutes chromatographically and exhibits similar ionization efficiency and extraction recovery. This allows for precise correction of analytical variability, leading to high accuracy and precision in pharmacokinetic studies.

Experimental Protocol: Quantification of Fulvestrant in Rat Plasma using LC-MS/MS

This protocol is a representative method for the determination of Fulvestrant in rat plasma, using **Fulvestrant-D5** as an internal standard.



- 1. Sample Preparation (Supported-Liquid Extraction)
- To 100 μL of rat plasma, add 20 μL of Fulvestrant-D5 internal standard working solution (concentration to be optimized based on expected analyte levels).
- Vortex mix for 30 seconds.
- Load the entire sample onto a supported-liquid extraction (SLE) plate.
- Allow the sample to absorb for 5 minutes.
- Elute the analytes with 1.5 mL of methyl tert-butyl ether (MTBE).
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Vortex and transfer to an autosampler vial for analysis.
- 2. LC-MS/MS Analysis
- Liquid Chromatography (LC):
 - Column: Agilent SB-C18 (2.1 × 50 mm, 3.5 μm) or equivalent.[2]
 - Mobile Phase: Isocratic elution with a suitable mixture of acetonitrile and water (e.g., 75:25, v/v) containing a modifier like ammonium acetate.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5-10 μL.
 - Column Temperature: 35-40°C.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).



MRM Transitions:

- Fulvestrant: m/z 605.5 → 427.5.[2]
- Fulvestrant-D3 (as a proxy for D5): m/z 608.5 → 430.5.[2] (Note: The transition for Fulvestrant-D5 would be m/z 610.x → appropriate fragment).

3. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Fulvestrant to Fulvestrant-D5
 against the concentration of the calibration standards.
- Use a weighted linear regression (e.g., $1/x^2$) to fit the calibration curve.
- Determine the concentration of Fulvestrant in the quality control and unknown samples from the calibration curve.

Quantitative Data for Bioanalytical Method Validation

The following table summarizes typical validation parameters for LC-MS/MS methods for Fulvestrant quantification using a deuterated internal standard.

Parameter	Typical Value	Reference
Linearity Range	0.05 - 100.0 ng/mL	[2]
Correlation Coefficient (r²)	> 0.99	
Lower Limit of Quantitation (LLOQ)	0.05 ng/mL	_
Intra-day Precision (%RSD)	≤ 3.1%	
Inter-day Precision (%RSD)	≤ 2.97%	_
Accuracy (% Bias)	Within ± 15%	-
Recovery	~79%	_

Workflow for Pharmacokinetic Analysis of Fulvestrant





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Caption: Workflow for a typical DMPK study of Fulvestrant.

Application 2: Elucidation of Metabolic Pathways

Fulvestrant undergoes extensive metabolism in the body. The main biotransformation pathways are analogous to those of endogenous steroids and include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate. While specific studies detailing the use of **Fulvestrant-D5** as a tracer to map these pathways were not prominently found, its use in such "fate" studies is a classical DMPK application for stable isotope-labeled compounds. By administering a mixture of labeled and unlabeled drug, metabolites originating from the drug can be readily identified by their characteristic isotopic signature in mass spectrometric analyses.

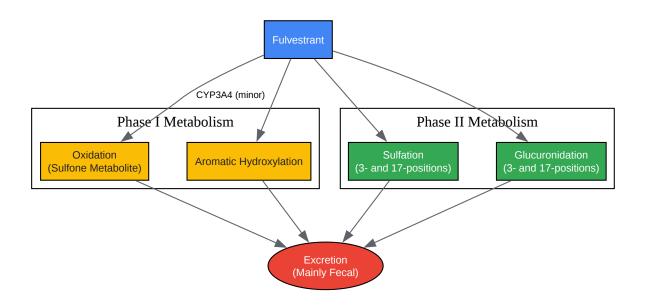
Known Metabolic Pathways of Fulvestrant

Fulvestrant is metabolized via several routes:

- Oxidation: The sulfoxide side chain can be oxidized to a sulfone.
- Aromatic Hydroxylation: Hydroxyl groups can be added to the steroid's aromatic ring.
- Conjugation: The hydroxyl groups at the 3 and 17 positions of the steroid nucleus are susceptible to conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation).

Diagram of Fulvestrant Metabolism





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Caption: Major metabolic pathways of Fulvestrant.

Conclusion

Fulvestrant-D5 is an essential tool for the robust and accurate quantitative analysis of Fulvestrant in biological samples, a critical component of preclinical and clinical pharmacokinetic studies. Its application as an internal standard in LC-MS/MS assays ensures the high quality of data required for regulatory submissions and for understanding the drug's behavior in vivo. Furthermore, its potential use as a tracer in metabolic studies is crucial for a complete characterization of the drug's disposition and the identification of its metabolites.

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